
Stanozolol-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stanozolol-d3 is a deuterated form of stanozolol, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone. It is primarily used as an internal standard in analytical chemistry, particularly in the quantification of stanozolol levels in biological samples such as urine, serum, and plasma . Stanozolol itself is known for its therapeutic applications in treating hereditary angioedema and its use as a performance-enhancing drug .
准备方法
The preparation of stanozolol-d3 involves the deuteration of stanozolol. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired isotopic substitution. The reaction conditions must be carefully controlled to ensure complete deuteration and to avoid any side reactions .
化学反应分析
Stanozolol-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Stanozolol can be oxidized to form hydroxystanozolol derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert stanozolol to its corresponding alcohols. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Stanozolol can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
The major products formed from these reactions include hydroxystanozolol, stanozolol alcohols, and various substituted derivatives.
科学研究应用
Doping Control and Detection
Stanozolol-d3 serves as an internal standard in the detection of stanozolol metabolites during doping tests. The use of deuterated compounds like this compound enhances the reliability of analytical methods such as gas chromatography-mass spectrometry (GC-MS).
Key Findings:
- Improved Detection Sensitivity: Research indicates that this compound can saturate active sites in analytical equipment, leading to sharper peaks and lower limits of detection for 3'-hydroxystanozolol, a primary metabolite of stanozolol. This is crucial for meeting the minimum required performance limits set by the World Anti-Doping Agency (WADA) .
- Case Study: In a study involving various urine samples, the addition of this compound significantly improved the detection response of 3'-hydroxystanozolol, demonstrating its effectiveness as an internal standard .
Pharmacological Research
This compound has also been investigated for its pharmacological effects, particularly in the context of bone metabolism and lipid deposition.
Bone Metabolism Studies:
- A study demonstrated that stanozolol promotes osteogenic gene expression in SaOS-2 cells, indicating potential applications in bone augmentation therapies. The compound enhanced mineralization processes and significantly influenced the expression of genes associated with osteogenesis, such as RUNX2 and osteopontin .
Lipid Metabolism Studies:
- Another study explored the effects of stanozolol on lipid deposition in atherosclerosis models. Stanozolol administration resulted in increased levels of low-density lipoprotein cholesterol and enhanced vascular lipid deposition, alongside modulation of inflammatory cytokines . This suggests potential implications for cardiovascular health research.
Metabolite Identification and Analysis
The identification and quantification of glucuronidated metabolites of stanozolol are essential for understanding its pharmacokinetics and for doping control purposes.
Metabolite Studies:
- Research has focused on synthesizing glucuronidated metabolites such as 4β-hydroxystanozolol glucuronide. The study highlighted that these metabolites could be detected over extended periods post-administration, providing valuable insights into the drug's metabolism .
Data Tables
Application Area | Findings | Methodology |
---|---|---|
Doping Control | Improved detection sensitivity using this compound | GC-MS with internal standard |
Bone Metabolism | Enhanced osteogenic gene expression | Cell culture assays with SaOS-2 cells |
Lipid Metabolism | Increased LDL-C levels and vascular lipid deposition | Animal model studies with LDL receptor-deficient mice |
Metabolite Analysis | Long-term detection of glucuronidated metabolites | Synthesis and analysis via chromatography |
作用机制
Stanozolol-d3, being an isotopologue of stanozolol, shares the same mechanism of action. Stanozolol binds to androgen receptors, promoting anabolic effects such as increased protein synthesis and muscle growth. It also has androgenic effects, contributing to the development and maintenance of masculine characteristics . The molecular targets include androgen receptors and glucocorticoid binding proteins .
相似化合物的比较
Stanozolol-d3 is unique due to its deuterium substitution, which provides enhanced stability and allows for precise quantification in analytical applications. Similar compounds include:
Stanozolol: The non-deuterated form, widely used in medicine and sports.
3’-Hydroxystanozolol: A metabolite of stanozolol, often analyzed in doping control.
Oxandrolone: Another anabolic steroid with similar therapeutic applications but different chemical structure and properties.
This compound’s uniqueness lies in its use as an internal standard, providing accurate and reliable analytical results in various scientific fields.
生物活性
Stanozolol-d3, a deuterated form of stanozolol, is an anabolic steroid that has garnered attention for its unique biological properties and applications in both clinical and athletic contexts. This article provides a comprehensive overview of the biological activity of this compound, including its metabolic pathways, effects on various tissues, and implications in doping tests.
Overview of this compound
Stanozolol is a synthetic derivative of testosterone, classified as an anabolic androgenic steroid (AAS). The deuterated version, this compound, is primarily utilized in pharmacokinetic studies and doping control due to its distinct isotopic signature, which aids in differentiating it from endogenous steroids in biological samples.
Metabolism and Excretion
Research indicates that this compound undergoes extensive metabolism, primarily converting to various mono-hydroxy metabolites. Notably, 3'-Hydroxy this compound is a significant metabolite that retains some anabolic properties while exhibiting lower androgenic effects compared to its parent compound. Approximately 97% of Stanozolol and its metabolites are excreted as conjugates, highlighting the compound's metabolic stability and relevance in pharmacological assessments.
Table 1: Metabolites of this compound
Metabolite | Biological Activity | Excretion Rate |
---|---|---|
Stanozolol | Anabolic effects on muscle tissue | 97% as conjugates |
3'-Hydroxy this compound | Anabolic properties, lower androgenic effects | Significant in urine tests |
Anabolic Activity
This compound has demonstrated significant anabolic activity in various studies. For instance, it promotes osteogenic gene expression in osteoblast-like cells (SaOS-2), enhancing the deposition of mineralizing matrix. The expression of key osteogenic markers such as RUNX2 and vitamin D receptor (VDR) increased significantly with higher doses of this compound over time .
Cardiovascular Implications
While this compound is recognized for its muscle-building properties, it also poses risks to cardiovascular health. Studies have shown that long-term use of AAS, including stanozolol derivatives, can lead to myocardial dysfunction and accelerated coronary atherosclerosis. Users exhibited increased arterial stiffness and adverse changes in lipid profiles, including elevated low-density lipoprotein cholesterol (LDL-C) levels .
Case Studies
- Cardiotoxicity in Athletes : A study involving athletes using AAS reported significant alterations in cardiac function and structure. Users showed higher coronary artery plaque volume compared to non-users, indicating potential long-term cardiovascular risks associated with stanozolol use .
- Effects on Bone Metabolism : In vitro studies on SaOS-2 cells indicated that this compound significantly enhances osteogenic activity. The presence of calcified nodules increased with higher concentrations of the steroid over time, suggesting its potential use in clinical settings for bone augmentation .
属性
CAS 编号 |
88247-87-4 |
---|---|
分子式 |
C21H32N2O |
分子量 |
331.5 g/mol |
IUPAC 名称 |
(1S,2S,10S,13R,14S,17S,18S)-2,18-dimethyl-17-(trideuteriomethyl)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol |
InChI |
InChI=1S/C21H32N2O/c1-19-11-13-12-22-23-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h12,14-17,24H,4-11H2,1-3H3,(H,22,23)/t14-,15+,16-,17-,19-,20-,21-/m0/s1/i3D3 |
InChI 键 |
LKAJKIOFIWVMDJ-ODIQZFBKSA-N |
手性 SMILES |
[2H]C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC5=C(C4)NN=C5)C)C)O |
规范 SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NN=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。